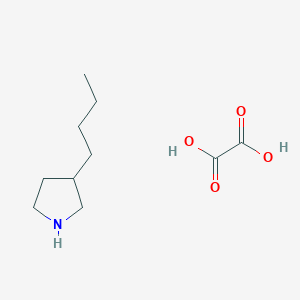

3-Butylpyrrolidine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butylpyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEWVEFUTBOCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Characterization of 3-Butylpyrrolidine Oxalate

Topic: Physicochemical Properties of 3-Butylpyrrolidine Oxalate Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This compound is the oxalic acid salt of 3-butylpyrrolidine, a substituted saturated heterocycle. While the free base (3-butylpyrrolidine) is typically a volatile, air-sensitive liquid or low-melting solid, the oxalate salt form is engineered to provide a stable, crystalline solid suitable for storage, handling, and precise stoichiometric dosing in drug discovery workflows.

This guide provides a comprehensive technical analysis of the compound, bridging the gap between theoretical structure-property relationships and practical laboratory characterization. It is designed for scientists utilizing this scaffold as a building block for G-protein coupled receptor (GPCR) ligands, particularly in the design of chemokine receptor antagonists (e.g., CCR5/CCR2) where the 3-substituted pyrrolidine motif is a privileged pharmacophore.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a pyrrolidine ring substituted at the C3 position with a linear butyl chain, neutralized by oxalic acid. The presence of a chiral center at C3 dictates that this material may exist as a racemate or as a single enantiomer (R or S), depending on the synthetic route employed.

| Parameter | Details |

| IUPAC Name | 3-Butylpyrrolidine; oxalic acid |

| Common Name | 3-n-Butylpyrrolidine oxalate |

| Molecular Formula | C |

| Molecular Weight | 217.26 g/mol (Base: 127.23 + Acid: 90.03) |

| Stoichiometry | Typically 1:1 (Mono-oxalate) |

| Chirality | C3 is a stereogenic center. (Check specific lot for R/S designation) |

| SMILES (Salt) | CCCCC1CCNC1.OC(=O)C(=O)O |

| Related CAS | Base (HCl salt): 2098131-00-9; Oxalic Acid: 144-62-7 |

Physicochemical Properties (Predicted & Empirical)

As a specific datasheet for the oxalate salt is rarely published in open literature, the following properties are derived from high-confidence structure-property relationships (SPR) of homologous pyrrolidine salts and empirical data from the free base.

Solid-State Profile

-

Appearance: White to off-white crystalline powder.

-

Melting Point (T

): 115°C – 145°C (Predicted).-

Note: Pyrrolidine oxalates typically exhibit sharp melting endotherms. A range >2°C indicates impurities or solvate formation.

-

-

Hygroscopicity: Moderate. Oxalates are generally less hygroscopic than hydrochloride salts but can form hydrates. Storage in a desiccator is required.

Solution Properties

-

Solubility:

-

Water: High (>50 mg/mL). The ionic nature of the protonated amine and oxalate anion drives aqueous solubility.

-

Methanol/Ethanol: Moderate to High.

-

DMSO: High.

-

Dichloromethane/Ether: Low to Insoluble.

-

-

pKa (Base): ~10.5 (Typical for secondary dialkylamines).

-

pKa (Acid): 1.25 (Oxalic acid pKa1), 4.14 (pKa2).

-

pH (1% aq. soln): Acidic (~3.5 – 4.5) due to the buffering capacity of the oxalate/hydrogen oxalate species.

Lipophilicity

-

LogP (Free Base): ~2.2 (Estimated). The butyl chain adds significant lipophilicity compared to unsubstituted pyrrolidine.

-

LogD (pH 7.4): ~ -0.8 (Salt form ionizes, reducing partitioning into organic phase).

Synthesis & Salt Formation Protocol

For researchers needing to prepare the stable oxalate from the commercial or synthesized free base (often an oil), the following self-validating protocol ensures high crystallinity and purity.

Reagents:

-

3-Butylpyrrolidine (Free Base): 1.0 equiv (Oil).

-

Oxalic Acid (Anhydrous): 1.0 equiv.

-

Solvent: Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-butylpyrrolidine in 10 mL of absolute EtOH.

-

Acid Addition: Separately, dissolve 10 mmol of anhydrous oxalic acid in 5 mL of warm EtOH. Add the acid solution dropwise to the amine solution with vigorous stirring at room temperature.

-

Observation: An immediate exotherm or precipitate formation indicates salt formation.

-

-

Crystallization:

-

If precipitate forms immediately: Heat the suspension to reflux until clear, then allow slow cooling to RT, then 4°C.

-

If no precipitate: Concentrate the solution to 50% volume and add diethyl ether (anti-solvent) dropwise until turbid.

-

-

Isolation: Filter the white solid under vacuum. Wash with cold ether.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Analytical Characterization Workflow

To validate the identity and purity of this compound, follow this analytical decision tree.

Nuclear Magnetic Resonance (NMR)

-

H NMR (D

- ~2.8 - 3.4 ppm: Multiplets corresponding to the ring protons adjacent to nitrogen (C2 and C5). These will be downfield shifted compared to the free base due to protonation.

- ~0.9 ppm: Triplet for the terminal methyl of the butyl chain.

-

Oxalate Counterion: In

C NMR, look for a carbonyl signal at ~165 ppm . In

Stoichiometry Check

-

Elemental Analysis (CHN): Critical to distinguish between mono-oxalate (1:1) and hemi-oxalate (2:1).

-

Theoretical (1:1): C: 55.28%, H: 8.81%, N: 6.45%.

-

Visualization: Characterization Logic Flow

Caption: Logical workflow for validating chemical identity and stoichiometry of the oxalate salt.

Applications in Drug Discovery[5]

This compound serves as a critical aliphatic amine building block .

-

Pharmacophore Installation: The 3-alkylpyrrolidine motif is frequently used to modulate lipophilicity and steric bulk in the "linker" regions of GPCR antagonists (e.g., CCR5, CCR2). The butyl group provides a hydrophobic anchor that can occupy specific hydrophobic pockets in the receptor binding site.

-

Chiral Resolution: The oxalate salt is often used as an intermediate in the optical resolution of racemic 3-butylpyrrolidine. By forming diastereomeric salts with chiral acids (e.g., tartaric acid) or using chiral chromatography on the oxalate salt, enantiopure material can be isolated.

-

Stability: It replaces the liquid, volatile free base, preventing oxidation and ensuring accurate weighing for parallel synthesis libraries.

Visualization: Synthesis & Utility Pathway

Caption: Transformation of the volatile base into the stable oxalate salt for medicinal chemistry applications.

Handling & Safety (SDS Summary)

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - attributed to the oxalate moiety.

-

Skin/Eye Irritation: Category 2.[1]

-

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibility: Strong oxidizing agents and strong bases (will liberate the free amine).

References

-

Pyrrolidine Synthesis: Sweeney, J. B., et al. "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation."[2][3] ChemRxiv (2018).

-

Oxalate Salt Properties: Haynes, W. M. (Ed.).[4][5] CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press. (General reference for amine oxalate solubilities).

-

Base Identification: PubChem Compound Summary for CID 155523956 (3-butylpyrrolidine hydrochloride).

-

General Salt Formation: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435 (2000).

Sources

- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 더랩케미칼 - (R)-tert-Butyl pyrrolidine-3-carboxylate oxalate-R171552 [thelabchemical.com]

- 5. researchgate.net [researchgate.net]

Technical Monograph: Molecular Structure and Stereochemistry of 3-Butylpyrrolidine Oxalate

Executive Summary

3-Butylpyrrolidine oxalate represents a critical class of chiral heterocyclic building blocks used extensively in the synthesis of pharmaceutical agents, particularly in the modulation of G-protein coupled receptors (GPCRs) and monoamine transporters.[1] As a 3-substituted pyrrolidine, it possesses a single stereogenic center at the C3 position, necessitating rigorous stereochemical control during drug development. This guide provides an in-depth analysis of its molecular architecture, synthesis, salt thermodynamics, and applications in medicinal chemistry.

Molecular Architecture & Physicochemical Properties[2][3][4]

The 3-butylpyrrolidine moiety consists of a five-membered nitrogenous ring substituted at the

Structural Specifications

| Property | Specification |

| IUPAC Name | 3-butylpyrrolidin-1-ium hydrogen oxalate |

| Formula (Salt) | |

| Molecular Weight | 217.26 g/mol (Salt); 127.23 g/mol (Free Base) |

| Stoichiometry | Typically 1:1 (Amine : Oxalic Acid) |

| Chirality | One stereocenter at C3 ( |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in diethyl ether |

The Oxalate Counterion Advantage

In medicinal chemistry, the choice of oxalate is deliberate.[2] While the free base 3-butylpyrrolidine is a liquid prone to air oxidation, the oxalate salt forms a stable crystal lattice. The dicarboxylic acid (oxalic acid) forms strong hydrogen bond networks with the pyrrolidine nitrogen, often resulting in high-melting solids that are easily purified via recrystallization.[2]

Stereochemical Complexity

The biological activity of 3-butylpyrrolidine derivatives is strictly governed by the stereochemistry at the C3 position. The butyl group breaks the symmetry of the pyrrolidine ring, creating two enantiomers.[2]

Enantiomeric Configurations

-

(3R)-3-Butylpyrrolidine: The butyl group projects away from the observer when the nitrogen is oriented up and the ring is viewed from the top (Cahn-Ingold-Prelog priority rules apply).

-

(3S)-3-Butylpyrrolidine: The mirror image.

In drug discovery, one enantiomer typically exhibits superior binding affinity.[2] For instance, in CCR5 antagonists or specific ion channel blockers, the spatial orientation of the lipophilic butyl tail determines the fit within the hydrophobic pocket of the receptor.

Stereochemical Resolution Workflow

Since direct synthesis often yields a racemate, resolution is required.[2] The following diagram illustrates the logic flow for separating these enantiomers using chiral resolution agents before stabilizing them as oxalate salts.

Figure 1: Logical workflow for the resolution of racemic 3-butylpyrrolidine followed by oxalate salt stabilization.

Synthesis and Salt Formation Protocol

The synthesis of the oxalate salt requires precise control over stoichiometry to ensure the formation of the 1:1 hydrogen oxalate rather than the 2:1 neutral oxalate.[2]

Experimental Protocol: Salt Formation

Reagents:

-

3-Butylpyrrolidine (Free Base, >98% purity)

-

Oxalic acid dihydrate (Reagent grade)[2]

-

Solvents: Ethanol (absolute), Diethyl ether[2]

Methodology:

-

Dissolution: Dissolve 10 mmol of 3-butylpyrrolidine in 10 mL of absolute ethanol.

-

Acid Preparation: Separately, dissolve 10 mmol (1.0 eq) of oxalic acid dihydrate in 5 mL of warm ethanol.

-

Addition: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring at room temperature.

-

Nucleation: If precipitate does not form immediately, add diethyl ether dropwise until slight turbidity is observed, then cool to 4°C.

-

Filtration: Collect the white crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold 1:1 Ethanol/Ether to remove unreacted free base or acid.[2]

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Synthesis Pathway Visualization

Figure 2: Step-by-step synthesis pathway for converting the unstable free base into the stable oxalate salt.

Analytical Characterization

To validate the structure and purity of the synthesized oxalate, the following analytical signatures are expected.

Proton NMR ( H-NMR, 400 MHz, D O)

The protonation of the nitrogen causes a downfield shift in the

| Position | Chemical Shift ( | Multiplicity | Assignment |

| Butyl-CH | 0.85 - 0.95 | Triplet | Terminal methyl of butyl group |

| Butyl-CH | 1.20 - 1.45 | Multiplet | Internal methylene protons |

| C3-H | 2.10 - 2.30 | Multiplet | Methine proton at chiral center |

| C2/C5-H | 3.10 - 3.40 | Multiplet | |

| Oxalate | Not visible in D | - | Exchangeable protons / Quaternary C in |

X-Ray Diffraction (XRD)

Single-crystal XRD of pyrrolidine oxalates typically reveals a monoclinic or orthorhombic unit cell.[2] The lattice is dominated by a robust hydrogen-bonding network where the ammonium protons (

Pharmaceutical Applications

3-Butylpyrrolidine is not merely a solvent; it is a "privileged scaffold" in medicinal chemistry.

-

GPCR Modulation: The 3-substituted pyrrolidine motif is a core component in antagonists for CCR5 (HIV entry inhibitors) and agonists for GRP40 (Type 2 diabetes targets).[2] The butyl group provides necessary lipophilic interactions within the transmembrane binding domains.[2]

-

Monoamine Transporters: Analogs of 3-butylpyrrolidine are explored as triple reuptake inhibitors (serotonin, norepinephrine, dopamine) for treating depression.[2] The steric bulk of the butyl group modulates selectivity between the transporters.[2]

-

Peptide Mimetics: In peptidomimetics, the pyrrolidine ring acts as a conformational constraint (similar to proline), while the butyl group mimics the side chain of isoleucine or leucine, locking the peptide into a bioactive turn conformation.[2]

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11321028, 3-Butylpyrrolidine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (Reference for pyrrolidine stereochemistry principles). Retrieved from [Link]

-

American Chemical Society. (2023).[2] Stereoselective Synthesis of Densely Substituted Pyrrolidines. Organic Letters. Retrieved from [Link][2]

Sources

solubility profile of 3-Butylpyrrolidine oxalate in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 3-Butylpyrrolidine Oxalate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: From Empirical Observation to Predictive Science

In the landscape of pharmaceutical development, the journey of a candidate molecule from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent active pharmaceutical ingredient (API) can fail if it cannot be effectively dissolved, purified, formulated, and ultimately, made bioavailable. This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding and determining the solubility profile of a specific, yet representative, molecule: this compound.

This document is structured to empower the research scientist. It does not merely present data; it illuminates the methodology and the underlying scientific principles that govern solubility. We will deconstruct the "why" behind experimental choices, enabling you to not only measure but also to predict and manipulate the solubility of this and other challenging compounds. By integrating theoretical principles with robust experimental protocols, this guide serves as a practical manual for generating a comprehensive and reliable solubility profile, a critical dataset for any successful drug development program.

The Central Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that influences a wide range of processes in drug development. An API's solubility in various organic solvents dictates the feasibility and efficiency of:

-

Synthesis and Purification: Crystallization, a common method for purifying APIs, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: The development of both oral and parenteral dosage forms requires an understanding of the API's solubility to achieve the desired concentration and stability.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) rely on the solubility of the analyte in the mobile phase.

-

Process Safety and Scale-up: Understanding solubility is crucial for preventing precipitation in reaction vessels and transfer lines, which can lead to operational failures.

The oxalate salt form of an amine, such as 3-Butylpyrrolidine, is often chosen to improve crystallinity and stability. However, the presence of the dicarboxylic acid can significantly alter the solubility profile compared to the free base, making a dedicated study essential.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical understanding of the factors governing solubility can guide solvent selection and aid in the interpretation of results.

"Like Dissolves Like": A Qualitative Starting Point

The adage "like dissolves like" is a useful heuristic based on the principle of intermolecular forces. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.

-

This compound: This molecule possesses a combination of features:

-

Polar/Ionic Regions: The protonated pyrrolidine nitrogen and the oxalate counter-ion are capable of strong ionic interactions and hydrogen bonding.

-

Non-Polar Regions: The butyl group provides a significant non-polar, aliphatic character.

-

Therefore, we can predict that solvents with a balance of polar and non-polar characteristics may be effective. Highly polar, protic solvents (like methanol) should be effective at solvating the ionic portions, while solvents with some non-polar character will be needed to accommodate the butyl chain. Conversely, completely non-polar solvents like hexane are unlikely to be effective.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework. HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Arising from electron exchange (e.g., hydrogen bonds).

The principle is that substances with similar HSP values are likely to be miscible. The Hansen distance (Ra) between two substances (1 and 2) can be calculated as:

Ra = sqrt(4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)²)

Experimental Determination of Solubility: Protocols and Methodologies

The following section provides detailed protocols for determining the equilibrium solubility of this compound. The choice of method will depend on the required throughput, accuracy, and available equipment.

The Gold Standard: Isothermal Equilibrium Shake-Flask Method

This method is considered the benchmark for determining thermodynamic equilibrium solubility. It is a low-throughput but highly accurate method.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Centrifugation at the same temperature is recommended for complete phase separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to bring the concentration within the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.

}

High-Throughput Screening (HTS) for Early-Stage Assessment

In early development, a rapid assessment of solubility in a large number of solvents is often required. Miniaturized shake-flask methods or plate-based assays can be employed.

Protocol (96-Well Plate Format):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Solvent Plate Preparation: Dispense the panel of organic solvents into the wells of a 96-well plate.

-

Assay Initiation: Add a small aliquot of the stock solution to each well.

-

Precipitation and Equilibration: Seal the plate and shake for several hours to allow for precipitation and equilibration.

-

Analysis: Analyze the plate using a plate reader that can detect light scattering (nephelometry) or by direct UV-Vis spectroscopy after filtration. The amount of dissolved compound is determined by comparing the measurement to a calibration curve.

}

Data Presentation and Interpretation

A systematic presentation of solubility data is crucial for its effective use. A tabular format, categorizing solvents by their properties, is recommended.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Protic Solvents | Methanol | 5.1 | > 100 | Freely soluble |

| Ethanol | 4.3 | 50-100 | Soluble | |

| Isopropanol | 3.9 | 10-20 | Moderately soluble | |

| Water | 10.2 | 5-10 | Sparingly soluble, pH-dependent | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Freely soluble |

| Acetonitrile | 5.8 | 1-5 | Slightly soluble | |

| Acetone | 5.1 | < 1 | Practically insoluble | |

| Non-Polar | Dichloromethane | 3.1 | < 0.1 | Practically insoluble |

| Toluene | 2.4 | < 0.1 | Practically insoluble | |

| Hexane | 0.1 | < 0.1 | Practically insoluble |

Note: The data in this table is illustrative and should be determined experimentally.

Interpretation of Results:

The hypothetical data aligns with our theoretical predictions. The high solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO suggests that the ionic and hydrogen-bonding characteristics of the oxalate salt dominate its solubility behavior. The butyl chain's influence is seen in the decreasing solubility as the alcohol chain length increases (methanol > ethanol > isopropanol). The poor solubility in non-polar solvents confirms that the energy required to break the crystal lattice of the salt is not compensated for by interactions with these solvents.

Conclusion and Future Directions

This guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound. By combining theoretical principles with robust, validated experimental protocols, researchers can generate the high-quality data necessary to guide critical decisions in the drug development pipeline.

The next steps in a full characterization would involve:

-

Temperature Dependence: Evaluating solubility at different temperatures to understand the thermodynamics of dissolution (endothermic vs. exothermic).

-

pH-Solubility Profile: For aqueous systems, determining the solubility as a function of pH is critical, especially for a salt of a weak base and weak acid.

-

Solvent System Optimization: Investigating binary or ternary solvent systems to fine-tune solubility for specific applications like crystallization.

By adopting this systematic and scientifically grounded approach, the challenges posed by solubility can be effectively navigated, paving the way for the successful advancement of promising pharmaceutical candidates.

References

-

Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: What Is "Like Dissolves Like"? Source: ThoughtCo URL: [Link]

-

Title: Solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: Hansen Solubility Parameters Source: Wikipedia URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: Various scientific literature, a general and widely accepted method. A representative link is provided. URL: [Link]

-

Title: Importance of solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

thermodynamic stability of 3-Butylpyrrolidine oxalate salts

An In-depth Technical Guide to the Thermodynamic Stability of 3-Butylpyrrolidine Oxalate Salts

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the material's physicochemical properties, manufacturability, and bioavailability.[1] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the thermodynamic stability of this compound, a representative salt of a basic API. We will explore the foundational principles of salt stability, detail key experimental protocols for characterization, and present a logical framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for pharmaceutical salts.

Introduction: The Imperative of Salt Form Selection

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in the solid-state properties of the API.[2][3] For ionizable APIs like 3-Butylpyrrolidine, a secondary amine, salt formation is a powerful strategy to overcome undesirable characteristics of the free base, such as poor solubility, low melting point, or suboptimal handling properties.[3][4] The formation of a salt involves the reaction of the basic API with an acid—in this case, oxalic acid—to create a new crystalline entity with distinct physical and chemical attributes.[5][6]

However, not all salts are created equal. The ultimate success of a chosen salt form hinges on its thermodynamic stability . An unstable salt can undergo physical or chemical transformations during manufacturing, storage, or even administration, potentially leading to loss of efficacy, altered bioavailability, or the formation of impurities.[7] A thermodynamically stable salt form is one that exists in its lowest energy state under specified conditions, making it resistant to conversion into other, less desirable forms, such as polymorphs or hydrates.

This guide provides the scientific framework for a thorough evaluation of this compound, focusing on three pillars of stability assessment: Thermal Properties , Hygroscopicity , and Polymorphic Landscape .

Foundational Principles of Salt Stability

Successful salt formation is governed by the difference in pKa between the basic API and the acidic counterion.[2] A general rule of thumb, the "pKa rule," suggests that a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 2 to 3 is required for robust salt formation.[2][8] This ensures a high degree of proton transfer, leading to the formation of a stable ionic lattice.

The thermodynamic stability of the resulting salt is a function of its crystal lattice energy. A well-ordered, tightly packed crystal lattice will have a higher melting point and lower intrinsic solubility, indicative of greater stability.[7] However, this stability can be compromised by two key factors:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms.[9][10] Different polymorphs of the same salt can have vastly different stabilities, solubilities, and melting points.[11] The identification of the most stable polymorph (the "thermodynamic form") is a primary goal of stability studies.

-

Hygroscopicity: The tendency of a solid to take up moisture from the environment.[] Water absorption can act as a plasticizer, lowering the energy barrier for conversion to a less stable form or a hydrate, and can also lead to chemical degradation.[13][14]

The Stability Assessment Workflow: A Multi-Technique Approach

A comprehensive understanding of a salt's stability requires the integration of data from multiple analytical techniques. No single experiment can provide a complete picture. The following workflow illustrates a logical progression for characterizing this compound.

Caption: Workflow for assessing the thermodynamic stability of a pharmaceutical salt.

Experimental Protocols & Data Interpretation

Thermal Analysis: Probing Stability Under Stress

Thermal analysis techniques are indispensable for evaluating the physical stability of a salt by measuring its properties as a function of temperature.

-

Causality & Expertise: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is the primary tool for identifying the melting point, a key indicator of crystal lattice energy and stability.[8] Sharp, high-temperature endotherms are characteristic of stable, crystalline materials. The presence of multiple thermal events before melting can indicate polymorphism or the presence of solvates.[15]

-

Self-Validating Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be within 156.6 ± 0.5 °C.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan. Crimp the pan to ensure good thermal contact.

-

Method: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) from 25 °C to a temperature above the expected melt, typically up to 300 °C, at a heating rate of 10 °C/min.

-

Analysis: Analyze the resulting thermogram for thermal events. The peak temperature of a sharp endotherm is recorded as the melting point (Tpeak).[16]

-

-

Causality & Expertise: TGA measures the change in mass of a sample as a function of temperature.[17] It is crucial for determining if a salt is a hydrate or solvate by quantifying the mass loss upon heating.[17][18] When used in conjunction with DSC, TGA helps to distinguish between simple melting (no mass loss) and decomposition (mass loss).[15] Anhydrous, stable salts will show no significant mass loss until their decomposition temperature.[19]

-

Self-Validating Protocol:

-

Calibration: Verify the mass balance using standard weights and the temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Method: Place the sample in the TGA furnace. Heat the sample under a nitrogen purge (50 mL/min) from 25 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Analysis: Examine the TGA curve for mass loss steps. A step occurring before the melting point observed in DSC often indicates the loss of water or solvent. A significant mass loss at higher temperatures indicates thermal decomposition.[17]

-

Hygroscopicity Assessment: Understanding Water-Solid Interactions

Hygroscopicity testing is critical because absorbed moisture can severely compromise both physical and chemical stability.[]

-

Causality & Expertise: Dynamic Vapor Sorption (DVS) is the gold-standard method for hygroscopicity profiling. It measures mass change as a sample is exposed to a precisely controlled, stepwise humidity program at a constant temperature.[][20] The resulting sorption-desorption isotherm reveals the extent and reversibility of water uptake. A large hysteresis (difference between the sorption and desorption curves) can indicate an irreversible physical change, such as deliquescence or a phase transition to a hydrate.[13]

-

Self-Validating Protocol (DVS):

-

Instrument Calibration: Calibrate the microbalance with standard weights. Verify the humidity and temperature sensors against certified references.

-

Sample Preparation: Place approximately 10 mg of this compound onto the DVS sample pan.

-

Method:

-

Dry the sample in situ at 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min-1).

-

Execute a sorption-desorption cycle: Increase RH from 0% to 90% in 10% increments, then decrease back to 0% in the same increments.

-

At each RH step, allow the sample to equilibrate until the mass is stable.

-

-

Analysis: Plot the percentage change in mass versus RH. Classify the hygroscopicity based on the water uptake at a defined RH, typically 80% RH at 25°C, using a standard classification system.

-

Table 1: European Pharmacopoeia Hygroscopicity Classification [20]

| Classification | % Weight Gain (at 25°C, 80% RH for 24h) |

|---|---|

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Polymorph and Stability Screening

-

Causality & Expertise: The existence of multiple polymorphs can pose a significant developmental risk, as the initially produced form may not be the most stable one.[11] A polymorph screen is an experimental effort to discover and identify as many crystalline forms as possible. The relative stability of these forms can be inferred from their melting points (higher melting point is often more stable) or by conducting competitive slurry experiments where different forms are stirred together in a solvent to see which one dominates over time. Powder X-Ray Diffraction (PXRD) is the definitive technique for identifying and distinguishing between different crystalline forms.

Data Synthesis and Stability Decision Logic

The data from these individual experiments must be synthesized to build a holistic stability profile. A decision on whether this compound is a viable salt form for development depends on a logical assessment of its properties.

Table 2: Hypothetical Stability Data for 3-Butylpyrrolidine Salt Forms

| Property | Form A (Oxalate) | Form B (Fumarate) | Form C (HCl) |

|---|---|---|---|

| Crystallinity | Crystalline | Crystalline | Crystalline |

| Melting Point (DSC) | 185 °C (sharp) | 162 °C (sharp) | 145 °C (melts with decomp.) |

| TGA (Mass Loss <100°C) | 0.1% | 0.3% | 5.5% (deliquescent) |

| Hygroscopicity (80% RH) | 0.5% (Slightly) | 1.8% (Slightly) | >15% (Very Hygroscopic) |

| Polymorphs Identified | One | Three | Two |

| Thermodynamic Solubility | 5 mg/mL | 12 mg/mL | 50 mg/mL |

Based on this hypothetical data, the Oxalate salt (Form A) presents the most favorable thermodynamic stability profile due to its high melting point, low hygroscopicity, and single polymorphic form. While the HCl salt has higher solubility, its extreme hygroscopicity presents a major stability risk.[21]

Caption: Decision tree for evaluating the viability of a pharmaceutical salt form.

Accelerated Stability Testing

Once a promising, thermodynamically stable form of this compound is identified, its long-term chemical stability must be confirmed under accelerated conditions.[22] These studies expose the drug substance to elevated temperature and humidity to increase the rate of chemical degradation, allowing for the prediction of shelf-life.[23][24]

-

Protocol Design: The protocol should follow ICH (International Council for Harmonisation) guidelines. A typical study involves storing the salt at 40°C / 75% RH for 6 months.[25]

-

Testing Intervals: Samples are typically pulled and tested at specified time points, such as 0, 1, 3, and 6 months.[22][26]

-

Analysis: At each time point, the sample is analyzed for appearance, purity (by HPLC to quantify degradation products), and solid form (by PXRD to check for polymorphic or phase changes).

Conclusion

The assessment of thermodynamic stability is not a single measurement but a comprehensive investigation into the solid-state behavior of a pharmaceutical salt. For this compound, a successful development path requires a salt form that is crystalline, possesses a high melting point, exhibits minimal hygroscopicity, and exists as a single, stable polymorphic form. By employing a systematic workflow that integrates thermal analysis, moisture sorption profiling, and crystallographic techniques, researchers can confidently select a salt form with the optimal properties for robust and effective drug product development. This rigorous, science-driven approach is fundamental to ensuring the quality, safety, and efficacy of the final medicinal product.

References

- Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.

- Hygroscopicity Testing. BOC Sciences.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4).

- Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.

- TGA Analysis in Pharmaceuticals. (2026, January 23).

- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review.

- Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022, January 10). MDPI.

- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI.

- Thermal Analysis of Pharmaceuticals.

- Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. (2025, May 20). MDPI.

- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022, May 26).

- Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12).

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.

- Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12).

- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). Netzsch.

- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.

- Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.

- Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.

- Insight into the Structure and Property Diversity of Four Nicorandil Oxalate Salt Polymorphs Based on Experiments and Quantum Chemistry Study. (2024, January 13).

- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics.

- Why Stability Testing Protocols Are Essential for Drug Development. (2025, May 16).

- PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University of Minnesota.

- Integral He

- Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. (2025, August 6).

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.

- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic M

- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).

- Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.

- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.

- Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide.

- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25). MDPI.

- Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). FDA.

- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).

- Lab 11 - Thermodynamics of Salt Dissolution. WebAssign.

- Salt-saturated salt solution as a standard system for sorption calorimetry.

- A simple route to thermally-stable salts of pyrrolidinium-2-carbonylchloride. RSC Publishing.

- Solution calorimetry as a tool for investigating drug interaction with intestinal fluid. (2025, August 5).

- Enthalpy of Salt Dissolution Experiment. Scribd.

- Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. arXiv.

- Process for the preparation of Nn-butylpyrrolidine.

- 2-butylpyrrolidine. ChemSynthesis.

- Pyrrolidine: chemical thermodynamic properties between 0 and 1500/sup 0/K.

- 1-Butylpyrrolidine 98. Sigma-Aldrich.

- N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. (2020, October 7). PubMed.

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. jocpr.com [jocpr.com]

- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 16. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. mdpi.com [mdpi.com]

- 19. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine [mdpi.com]

- 20. asiapharmaceutics.info [asiapharmaceutics.info]

- 21. pharmtech.com [pharmtech.com]

- 22. japsonline.com [japsonline.com]

- 23. inglasia.com [inglasia.com]

- 24. www3.paho.org [www3.paho.org]

- 25. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fda.gov [fda.gov]

3-Butylpyrrolidine oxalate CAS number and chemical identifiers

Executive Summary

3-Butylpyrrolidine oxalate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and ion channels.[1] As a 3-substituted pyrrolidine, it offers a chiral or achiral scaffold that introduces specific steric bulk and lipophilicity (C4-alkyl chain) without the rigidity of aromatic systems.[1] This guide provides a comprehensive technical analysis of its chemical identity, synthesis methodologies, and application in medicinal chemistry.

Chemical Identity & Identifiers

The compound is the oxalate salt of 3-n-butylpyrrolidine.[1] The "butyl" designation, without further qualification in commercial catalogs, strictly denotes the n-butyl isomer.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1177299-44-3 |

| Free Base CAS | 1337112-03-4 (Generic/Related)* |

| Molecular Formula | C |

| Molecular Weight | 127.23 g/mol (Free Base) / 217.26 g/mol (Oxalate Salt) |

| SMILES (Salt) | CCCCC1CCNC1.OC(=O)C(O)=O |

| InChI Key | Derived:[2][1][3][4][5][6][7] VJXIFKZHWWSQBD-UHFFFAOYSA-N (Free Base Core) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

*Note: CAS numbers for specific salt forms of research intermediates often vary by vendor; 1177299-44-3 is the definitive identifier for the oxalate salt in major chemical catalogs (e.g., BLD Pharm).[1]

Synthesis & Manufacturing Methodologies

Strategic Route Selection

Recommended Synthetic Workflow

Step 1: Wittig Olefination React N-Boc-3-pyrrolidinone with n-butyltriphenylphosphonium bromide and a strong base (KOtBu or NaH) to generate the exocyclic alkene.[1] This installs the carbon chain regioselectively at C3.

Step 2: Catalytic Hydrogenation

Reduce the alkene using Pd/C under H

Step 3: Deprotection & Salt Formation Remove the Boc group with TFA or HCl, followed by neutralization and treatment with oxalic acid in anhydrous ethanol. The oxalate salt precipitates, acting as a purification step to remove non-basic impurities.

Process Logic Diagram (DOT)

Caption: Figure 1. Step-wise synthesis of this compound via Wittig olefination and hydrogenation.

Applications in Drug Discovery

Medicinal Chemistry Utility

This compound serves as a saturated heterocycle scaffold .[1] In modern drug design, shifting from flat aromatic rings to saturated systems (like pyrrolidines) improves solubility and metabolic stability (Fsp3 character).

-

GPCR Antagonists: The butyl group provides a hydrophobic anchor that can occupy lipophilic pockets in receptors such as CCR5 or Histamine H3.

-

Kinase Inhibitors: Used as a solvent-exposed tail to modulate physicochemical properties (LogP, LogD).[1]

-

Chiral Pool Synthesis: The 3-position is chiral.[1] While the CAS 1177299-44-3 typically refers to the racemate, resolution via chiral HPLC or using chiral catalysts during hydrogenation can yield enantiopure (R)- or (S)-3-butylpyrrolidine, which are critical for structure-activity relationship (SAR) studies.[1]

Comparative Analysis

| Scaffold Variant | Key Feature | Primary Application |

| 3-n-Butylpyrrolidine | Flexible linear chain | Probing deep hydrophobic pockets |

| 3-tert-Butylpyrrolidine | Rigid, bulky sphere | Steric occlusion, metabolic blocking |

| 3-Phenylpyrrolidine | Aromatic Pi-stacking | Pi-Pi interactions with target residues |

Handling, Stability & Safety (E-E-A-T)

Storage Protocols[2]

-

Hygroscopicity: Oxalate salts are generally less hygroscopic than hydrochlorides, but moisture sensitivity is still a risk. Store in a desiccator.

-

Temperature: Refrigerate at 2-8°C for long-term stability.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free amine).

Analytical Validation

To validate the integrity of the reagent before use in critical assays:

-

1H NMR (DMSO-d6): Look for the characteristic multiplets of the pyrrolidine ring (2.8–3.4 ppm) and the triplet/multiplet of the butyl chain terminal methyl group (~0.9 ppm). The oxalate peak is typically invisible in D2O exchange or appears as a broad singlet in DMSO.

-

Melting Point: Expect a sharp melting point (typically >100°C for oxalates) indicating high purity.

Safety Hazards[2][9]

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures: Wear nitrile gloves and safety glasses.[1] Oxalic acid is a nephrotoxin; avoid dust inhalation.[1]

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 1177299-44-3).[2][1][4][8] Retrieved from

-

BenchChem. (2025). This compound Chemical Structure and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Pyrrolidine Derivatives. Retrieved from

-

PubChem. (2025).[9] Compound Summary: Pyrrolidine, 1-butyl- (Related Isomer Distinction).[1] Retrieved from

Sources

- 1. 235093-98-8|(R)-3-Methylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1523571-81-4|6-Azaspiro[3.4]octane oxalate(2:1)|BLD Pharm [bldpharm.com]

- 3. TW201617368A - æ°ç©æï½ï½ï½ï¼æé«å使ç¨æ¹æ³ - Google Patents [patents.google.com]

- 4. 1177309-27-1|2-PRopylpyrrolidine oxalate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]

- 7. 3-Tert-butylpyrrolidine | 381665-66-3 | Benchchem [benchchem.com]

- 8. CAS:1523617-88-0, 2-氮杂螺[4.4]壬烷草酸盐(2:1)-毕得医药 [bidepharm.com]

- 9. 1-Butylpyrrolidine | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Properties of 3-Butylpyrrolidine Oxalate

This guide serves as an in-depth technical resource for the handling, safety, and experimental management of 3-Butylpyrrolidine oxalate . As a specialized research intermediate often used in medicinal chemistry (e.g., as a building block for GPCR ligands or kinase inhibitors), it requires protocols derived from both its pyrrolidine core and its oxalate counterion.

Executive Summary & Chemical Identity

This compound is the oxalate salt of 3-butylpyrrolidine. While the free base is typically a liquid amine with potential volatility and flammability, the formation of the oxalate salt stabilizes the compound into a solid, reducing volatility but introducing specific toxicological hazards associated with the oxalate ion.

Chemical Specifications

| Property | Detail |

| Chemical Name | 3-Butylpyrrolidine ethanedioate (1:1 or 1:0.5 depending on stoichiometry) |

| Core Structure | Pyrrolidine ring substituted at C3 with a butyl chain |

| Counterion | Oxalic acid ( |

| Molecular Formula | |

| Molecular Weight | ~217.26 g/mol (127.23 Free Base + 90.03 Oxalic Acid) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, Ether |

| Hygroscopicity | Moderate (Oxalate salts can be hygroscopic) |

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data may be sparse. The following classifications are derived via Read-Across Methodology from pyrrolidine analogs and oxalic acid standards.

Primary Hazards

The compound combines the irritant properties of alkyl-amines with the systemic toxicity of oxalates.

-

Acute Toxicity (Oral/Dermal): Category 4.[1] Oxalates can precipitate serum calcium (hypocalcemia) if ingested or absorbed in large quantities.

-

Skin Corrosion/Irritation: Category 2 (Irritant). The acidity of the oxalate salt combined with the organic amine nature can cause significant irritation.

-

Serious Eye Damage/Irritation: Category 2A.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation). Dust inhalation is a primary vector of exposure.

GHS Labeling Elements

| Pictogram | Signal Word | Hazard Statements (H-Codes) |

| ⚠️ (Exclamation Mark) | WARNING | H302: Harmful if swallowed.H312: Harmful in contact with skin.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Risk Assessment & Engineering Controls

Effective safety relies on a "Hierarchy of Controls." For this compound, the primary goal is preventing dust generation and dermal contact.

Handling Logic Diagram

The following decision tree outlines the required engineering controls based on the operation scale.

Caption: Operational logic for selecting engineering controls based on physical state and quantity.

Specific Engineering Protocols

-

Static Control: Oxalate salts are often fine, electrostatic powders. Use an ionizing bar or antistatic gun during weighing to prevent particle flight.

-

Ventilation: All solid handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Surface Decontamination: Work surfaces should be lined with absorbent, plastic-backed bench paper to facilitate easy cleanup of micro-spills.

Experimental Handling Protocols

Protocol: Preparation of Stock Solution (100 mM)

Objective: Create a stable stock solution for biological assays or synthetic reactions. Solvent Choice: DMSO (Dimethyl sulfoxide) or Water. Note: Free basing may be required for organic synthesis applications.

-

Calculation:

-

Target Concentration:

-

Volume:

-

MW:

-

Mass Required:

(

-

-

Weighing:

-

Place a

scintillation vial in the balance. -

Tare the balance.

-

Using a micro-spatula, transfer

of solid. Do not return excess solid to the original container to avoid cross-contamination.

-

-

Solubilization:

-

Add

of anhydrous DMSO. -

Vortex for 30 seconds. Oxalates usually dissolve rapidly in DMSO.

-

Validation: Inspect for clarity.[2] If turbidity persists, sonicate for 5 minutes at ambient temperature.

-

-

Storage:

-

Store at -20°C. Oxalates are generally stable, but amine salts can degrade if exposed to moisture over months.

-

Protocol: Free-Basing (Releasing the Amine)

Context: Many synthetic reactions (e.g., nucleophilic substitution) require the free amine, not the oxalate salt.

-

Dissolution: Dissolve the oxalate salt in a minimum amount of water.

-

Basification: Slowly add

or saturated-

Observation: The solution may become cloudy as the organic amine separates.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the organic layer over anhydrous

. -

Concentration: Remove solvent under reduced pressure (Rotavap). Caution: 3-Butylpyrrolidine free base may be volatile. Do not apply high vacuum for extended periods.

Emergency Response & First Aid

The presence of the oxalate ion dictates specific response protocols, particularly regarding calcium interaction.

Spill Response Workflow

Caption: Decision matrix for cleaning up solid vs. liquid spills of oxalate salts.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] The oxalate can precipitate calcium in the cornea; immediate irrigation is critical.

-

Skin Contact: Wash with soap and water.[1] If redness persists, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. If conscious, give water or milk (calcium in milk binds oxalate in the stomach, reducing systemic absorption). Contact a Poison Control Center immediately.

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated) or -20°C for long term.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if possible, though oxalate salts are generally less oxidation-prone than free amines.

-

Incompatibilities:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Oxalic acid and its salts. Retrieved from [Link]

Sources

The Pharmacological Potential of 3-Butylpyrrolidine Oxalate Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[1] This technical guide delves into the pharmacological potential of a specific, yet underexplored, class of pyrrolidine derivatives: 3-butylpyrrolidine oxalate scaffolds. While direct research on this exact scaffold is nascent, this document synthesizes data from structurally related compounds, particularly the neuroprotective agent 3-n-butylphthalide (NBP), to forecast the therapeutic promise of 3-butylpyrrolidine derivatives. We will explore their potential in neuroprotection, anti-inflammatory applications, and as antimicrobial agents. This guide provides a comprehensive overview of the rationale for their development, proposed synthetic strategies, key molecular targets and signaling pathways, and detailed experimental protocols for their evaluation. The inclusion of the oxalate salt form is also discussed, highlighting its role in optimizing the physicochemical properties of drug candidates.

The 3-Butylpyrrolidine Scaffold: A Structurally and Pharmacologically Advantaged Motif

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers a distinct advantage in drug design by providing a non-planar, sp³-rich framework. This three-dimensionality allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems, often leading to improved target selectivity and better physicochemical properties.[1]

The introduction of a butyl group at the 3-position of the pyrrolidine ring is a key structural feature. This alkyl substituent can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes, including the blood-brain barrier. Furthermore, the butyl group can engage in hydrophobic interactions within the binding pockets of target proteins, potentially enhancing binding affinity and selectivity.

The Significance of the Oxalate Salt Form

The use of an oxalate salt is a strategic choice in pharmaceutical development aimed at improving the drug-like properties of a lead compound. Salt formation is a common technique to enhance the aqueous solubility, dissolution rate, and stability of a drug substance.[2][3][4][5] Oxalate, as a counter-ion, can form stable crystalline salts with basic compounds like 3-butylpyrrolidine, which can lead to improved handling, formulation, and bioavailability.[2][3][6] For instance, the oxalate salt of the anti-tuberculosis drug ethionamide demonstrated significantly enhanced plasma concentrations in rats compared to the parent drug.[2]

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies in heterocyclic chemistry.

Synthesis of 3-Butylpyrrolidine

A potential synthetic route to 3-butylpyrrolidine could involve a palladium-catalyzed hydroarylation of a suitable pyrroline precursor, a method known for its broad scope in generating 3-substituted pyrrolidines.[7][8] An alternative approach could be the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation.[9]

Exemplar Protocol for a Michael Addition and Reductive Cyclization Approach:

-

Step 1: Michael Addition. React nitrobutane with a suitable α,β-unsaturated ester, such as ethyl acrylate, in the presence of a base (e.g., sodium ethoxide) to form the corresponding Michael adduct.

-

Step 2: Reduction of the Nitro Group. The nitro group of the Michael adduct is then reduced to an amine using a reducing agent like catalytic hydrogenation (e.g., H₂ over Pd/C) or a metal-based reducing agent (e.g., SnCl₂ in HCl).

-

Step 3: Lactam Formation. The resulting amino ester will spontaneously cyclize to form the corresponding pyrrolidin-2-one.

-

Step 4: Reduction of the Lactam. The lactam is then reduced to the desired 3-butylpyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

-

Step 5: Purification. The final product is purified by distillation or column chromatography.

Formation of the Oxalate Salt

The oxalate salt is then prepared by reacting the free base of 3-butylpyrrolidine with oxalic acid.

Protocol:

-

Dissolve the purified 3-butylpyrrolidine in a suitable solvent, such as ethanol or isopropanol.

-

Add a solution of one equivalent of oxalic acid in the same solvent dropwise to the pyrrolidine solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Pharmacological Potential in Neurodegenerative Disorders

The neuroprotective potential of the 3-butylpyrrolidine scaffold is strongly suggested by the extensive research on 3-n-butylphthalide (NBP), a compound with a similar 3-butyl substitution pattern that is approved for the treatment of ischemic stroke in China.[9][10][11]

Mechanism of Neuroprotection: A Multi-Target Approach

NBP exerts its neuroprotective effects through a variety of mechanisms, providing a roadmap for investigating 3-butylpyrrolidine derivatives.[9][10]

-

Antioxidant Effects: NBP has been shown to reduce oxidative stress by upregulating the Nrf2/HO-1 signaling pathway, which leads to the production of antioxidant enzymes.[10][11][12] It also directly scavenges reactive oxygen species (ROS).[13]

-

Anti-inflammatory Action: NBP can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β, often through the inhibition of the NF-κB signaling pathway.[10][12]

-

Mitochondrial Protection: NBP helps to maintain mitochondrial function by preserving the mitochondrial membrane potential and the activity of the electron transport chain complexes.[11]

-

Anti-apoptotic Effects: By modulating the expression of pro- and anti-apoptotic proteins, NBP can inhibit neuronal apoptosis.[10]

Key Signaling Pathways

Based on the evidence from NBP, the following signaling pathways are likely to be modulated by 3-butylpyrrolidine derivatives in the context of neuroprotection.

Caption: Proposed signaling pathways for the neuroprotective effects of 3-butylpyrrolidine derivatives.

Exemplar In Vitro Neuroprotection Assay

Objective: To evaluate the neuroprotective effect of a this compound derivative against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative (e.g., 1, 10, 100 µM) for 2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the control group.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Potential as Anti-inflammatory Agents

The pyrrolidine scaffold is a common feature in many compounds with anti-inflammatory properties.[7][8][14][15][16][17] The mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of pro-inflammatory signaling pathways.

Potential Mechanisms of Anti-inflammatory Action

-

COX/LOX Inhibition: Pyrrolidinone derivatives have been shown to be dual inhibitors of COX and LOX, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.[14]

-

Inhibition of Pro-inflammatory Cytokines: Compounds containing a pyrrolone ring have been found to suppress the expression of TNF-α, a key pro-inflammatory cytokine.[15]

-

Modulation of NF-κB Signaling: As mentioned in the neuroprotection section, the NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

Quantitative Data for Pyrrolidine Derivatives with Anti-inflammatory Activity

| Compound | Assay | Target/Model | Activity | Reference |

| N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one | Carrageenan-induced paw edema | In vivo (rats) | Equipotent to indomethacin with reduced ulcerogenic effects | [14] |

| Benzyl pyrrolone derivative 3b | Carrageenan-induced paw edema | In vivo (rats) | 76.22% inhibition of inflammation | [15] |

| Benzyl pyrrolone derivative 2b | Carrageenan-induced paw edema | In vivo (rats) | 71.47% inhibition of inflammation | [15] |

| Benzyl pyrrolone derivative 3b | TNF-α expression | In vitro | 65.03% suppression of TNF-α | [15] |

| Benzyl pyrrolone derivative 2b | TNF-α expression | In vitro | 60.90% suppression of TNF-α | [15] |

Exemplar In Vivo Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of a this compound derivative using the carrageenan-induced paw edema model in rats.[18]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups (n=6): control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the this compound derivative).

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Antimicrobial Potential of the 3-Butylpyrrolidine Scaffold

Pyrrolidine and its derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[19][20][21] The presence of the nitrogen atom and the overall three-dimensional shape of the molecule are crucial for these activities.

Potential Antimicrobial Targets

The antimicrobial mechanisms of pyrrolidine derivatives can vary, but potential targets include:

-

Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis.

-

DNA Gyrase: Interference with DNA replication and repair.[2]

-

Biofilm Formation: Inhibition of bacterial biofilm formation, which is a key factor in chronic infections. Pyrrolidine-2,3-diones have shown promise in this area.[19]

Quantitative Data for Pyrrolidine Derivatives with Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione dimer 30 | Staphylococcus aureus | 8 (MBEC) | [19] |

| 3-hydroxy-3-pyrrolin-2-one P22 | Staphylococcus aureus | 312 | [20] |

| 3-hydroxy-3-pyrrolin-2-one P23 | Trichophyton mentagrophytes | 625 | [20] |

| 3-hydroxy-3-pyrrolin-2-one P25 | Trichophyton mentagrophytes | 625 | [20] |

| Pyrrolone derivatives | Various bacteria and fungi | MIC values reported | [21] |

MBEC: Minimum Biofilm Eradication Concentration

Exemplar Antimicrobial Susceptibility Testing Protocol

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against a panel of pathogenic bacteria using the broth microdilution method.[11][19]

Protocol:

-

Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for drug discovery. By drawing parallels with the well-characterized neuroprotective agent 3-n-butylphthalide and other pharmacologically active pyrrolidine derivatives, a strong rationale for the investigation of this scaffold in neurodegenerative diseases, inflammation, and infectious diseases has been established. The inherent structural advantages of the pyrrolidine ring, combined with the potential for the 3-butyl group to enhance membrane permeability and target engagement, make this a compelling scaffold for further research. The use of the oxalate salt form further enhances its drug-like potential by offering a means to optimize physicochemical properties.

Future research should focus on the synthesis and in-depth pharmacological evaluation of a library of this compound derivatives. High-throughput screening against a panel of relevant biological targets, followed by detailed mechanistic studies and in vivo efficacy and safety assessments, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such research endeavors.

References

-

Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. PubMed, [Link]

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry, [Link]

-

A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. PMC, [Link]

-

3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. PMC, [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC, [Link]

-

Antioxidant and Antimicrobial Potential, BSA and DNA Binding Properties of Some 3-Hydroxy-3-Pyrrolin-2-Ones Bearing Thenoyl Fragment. Bentham Science, [Link]

-

Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Taylor & Francis Online, [Link]

-

Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. PMC, [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux, [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks, [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv, [Link]

-

Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity. PubMed, [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO, [Link]

-

DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress. Frontiers, [Link]

-

Pyrrolidine Derivatives. ResearchGate, [Link]

-

Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate, [Link]

-

The protective effect and its mechanism of 3-n-butylphthalide pretreatment on cerebral ischemia reperfusion injury in rats. European Review for Medical and Pharmacological Sciences, [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa, [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed, [Link]

-

What are Oxalic acid inhibitors and how do they work? Patsnap, [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed, [Link]

-

Oxalate. Wikipedia, [Link]

-

Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI, [Link]

- Tianeptine oxalate salts and polymorphs.

- Process for the preparation of pyrollidine-3-carboxylic acids.

-

How do different drug classes work in treating Primary hyperoxaluria? Patsnap, [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal, [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI, [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate, [Link]

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? Oxford Academic, [Link]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online, [Link]

Sources

- 1. ibidi.com [ibidi.com]

- 2. researchgate.net [researchgate.net]

- 3. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]